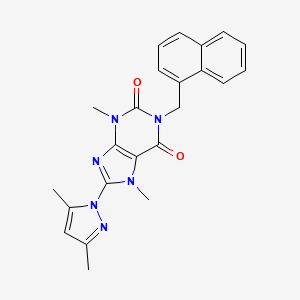
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Bioactivity of Related Compounds
Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their bioactive properties. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has shown potent cytotoxic activities against various cancer cell lines, highlighting the therapeutic potential of naphthalene derivatives in cancer treatment (Deady et al., 2003). Similarly, naphthoquinone pyridyl tetrazole-based chemical probes have been developed for the selective and sensitive detection of Zn2+ ions, suggesting applications in fluorescent imaging and diagnostics (Balakrishna et al., 2018).
Antioxidant Properties
The development of pyrazolopyridine derivatives indicates the potential for antioxidant applications. These compounds have shown promising activities in protecting DNA from damage, thereby offering insights into the development of protective agents against oxidative stress (Gouda, 2012).
Anticancer and Antimicrobial Applications
Naphthalene derivatives have been explored for their anticancer properties. For example, derivatives of β-lapachone have been studied for activities in tumor models, indicating the role of naphthalene-based compounds in developing anticancer therapies (Schaffner-Sabba et al., 1984). Additionally, hydantoin and purine derivatives with specific moieties have been evaluated for their antiproliferative activity against cancer cell lines, suggesting the utility of structurally related compounds in cancer research (Zagórska et al., 2021).
Molecular Sensing and Material Science
The development of chemosensors based on naphthoquinone derivatives for transition metal ions illustrates the application of such compounds in sensing technologies. These chemosensors exhibit selectivity towards Cu2+ ions, demonstrating the potential for environmental monitoring and chemical detection (Gosavi-Mirkute et al., 2017).
Propriétés
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-14-12-15(2)29(25-14)22-24-20-19(26(22)3)21(30)28(23(31)27(20)4)13-17-10-7-9-16-8-5-6-11-18(16)17/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWYENFZNJFCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


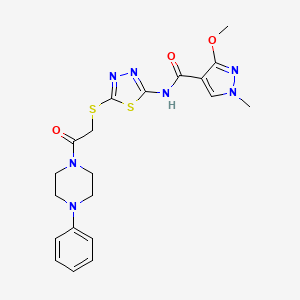
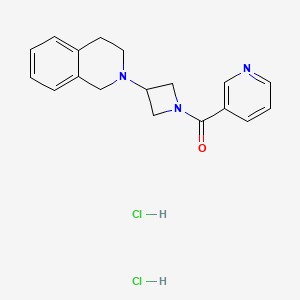

![1-Phenyl-1'-(2-hydroxyethyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2603873.png)
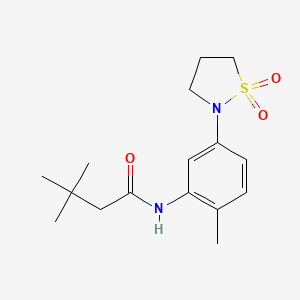
![2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2603875.png)

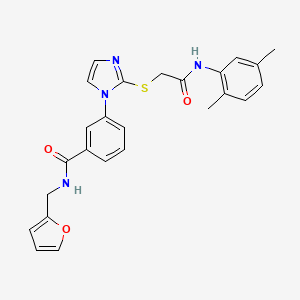
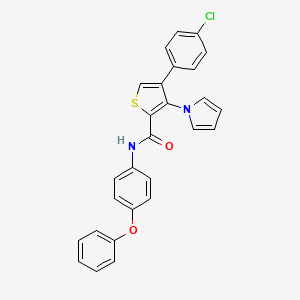
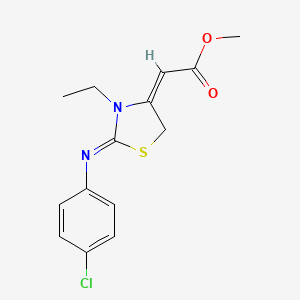
![4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2603882.png)

![2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2603888.png)